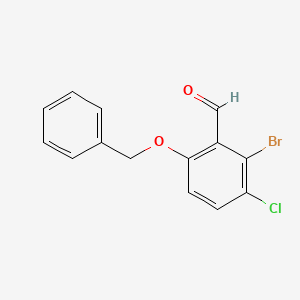
6-(Benzyloxy)-2-bromo-3-chlorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)-2-bromo-3-chlorobenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzyloxy group at the 6th position, a bromine atom at the 2nd position, and a chlorine atom at the 3rd position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2-bromo-3-chlorobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Chlorination: The chlorination at the 3rd position can be carried out using chlorine gas (Cl2) or thionyl chloride (SOCl2) under controlled conditions.
Benzyloxy Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzyloxy)-2-bromo-3-chlorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: 6-(Benzyloxy)-2-bromo-3-chlorobenzoic acid.
Reduction: 6-(Benzyloxy)-2-bromo-3-chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Benzyloxy)-2-bromo-3-chlorobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)-2-bromo-3-chlorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Benzyloxy)-2-bromo-3-fluorobenzaldehyde: Similar structure with a fluorine atom instead of chlorine.
6-(Benzyloxy)-2-chloro-3-bromobenzaldehyde: Similar structure with the positions of bromine and chlorine swapped.
6-(Benzyloxy)-2-iodo-3-chlorobenzaldehyde: Similar structure with an iodine atom instead of bromine.
Uniqueness
6-(Benzyloxy)-2-bromo-3-chlorobenzaldehyde is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both bromine and chlorine atoms, along with the benzyloxy group, provides a distinct set of chemical properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C14H10BrClO2 |
|---|---|
Poids moléculaire |
325.58 g/mol |
Nom IUPAC |
2-bromo-3-chloro-6-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H10BrClO2/c15-14-11(8-17)13(7-6-12(14)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
IOOUFNARGQMFSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13913759.png)
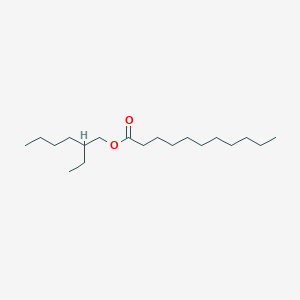
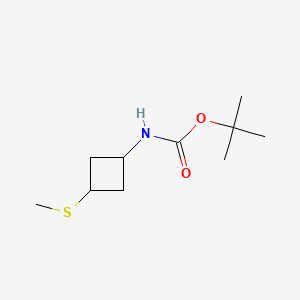


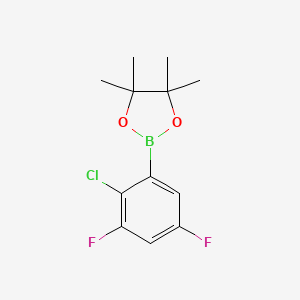
![5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13913793.png)
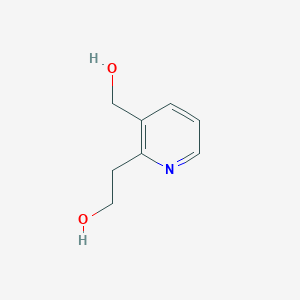
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13913798.png)
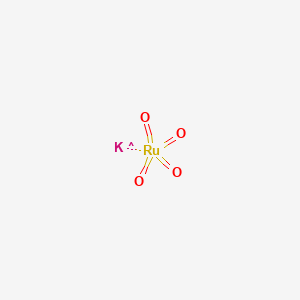
![1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B13913812.png)
![7-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13913817.png)
